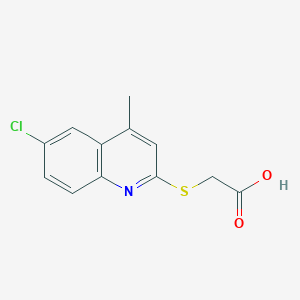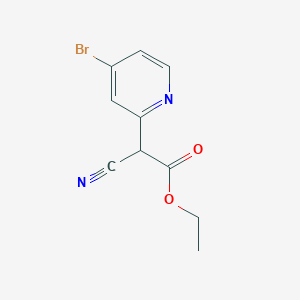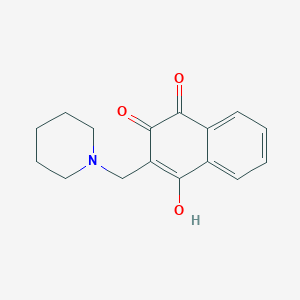
5-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde typically involves the bromination of 1-cyclopropyl-1H-indole-3-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions . The reaction proceeds smoothly, yielding the desired brominated product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, under mild heating or catalytic conditions.
Major Products Formed:
Oxidation: 5-bromo-1-cyclopropyl-1H-indole-3-carboxylic acid.
Reduction: 5-bromo-1-cyclopropyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde serves as a valuable intermediate in the synthesis of more complex indole derivatives. It is used in multicomponent reactions to generate diverse molecular scaffolds .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in inhibiting various enzymes and receptors .
Medicine: The compound’s derivatives are being explored for their anticancer and antimicrobial properties. They have shown efficacy in preclinical studies against certain cancer cell lines and bacterial strains .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its unique structure allows for the creation of compounds with desirable properties for agricultural and textile applications .
Mechanism of Action
The mechanism of action of 5-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, some derivatives act as inhibitors of aldose reductase, an enzyme involved in diabetic complications . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules, known for its role in multicomponent reactions.
5-Bromo-1H-indole-3-carbaldehyde: Similar to 5-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde but lacks the cyclopropyl group, affecting its reactivity and biological activity.
Uniqueness: this compound stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This makes it a versatile intermediate in organic synthesis and enhances its potential in drug design .
Properties
Molecular Formula |
C12H10BrNO |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
5-bromo-1-cyclopropylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H10BrNO/c13-9-1-4-12-11(5-9)8(7-15)6-14(12)10-2-3-10/h1,4-7,10H,2-3H2 |
InChI Key |
YNSVNFHKRCERMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C3=C2C=CC(=C3)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B11852161.png)






![Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate](/img/structure/B11852215.png)

![(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11852220.png)


![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro-](/img/structure/B11852237.png)
